L-Valinol

Catalog No.
S709548
CAS No.
2026-48-4
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valinol

CAS Number

2026-48-4

Product Name

L-Valinol

IUPAC Name

(2S)-2-amino-3-methylbutan-1-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1

InChI Key

NWYYWIJOWOLJNR-RXMQYKEDSA-N

SMILES

CC(C)C(CO)N

Synonyms

L-2-Amino-3-methyl-1-butanol; (+)-(S)-Valinol; (+)-2-Amino-3-methyl-1-butanol; (+)-Valinol; (2S)-1-Hydroxy-3-methylbutan-2-amine; (2S)-2-Amino-3-methyl-1-butanol; (2S)-Valinol; (S)-(+)-2-Amino-3-methyl-1-butanol; (S)-(+)-Valinol; (S)-2-Amino-3-methyl

Canonical SMILES

CC(C)C(CO)N

Isomeric SMILES

CC(C)[C@@H](CO)N

Organic Synthesis

L-Valinol serves as a chiral building block in organic synthesis due to its stereocenter. Its reactivity allows it to participate in various reactions, including:

  • Formation of imines and oxazolines: L-Valinol reacts with aldehydes and nitriles, respectively, to form these important intermediates in organic synthesis . These intermediates are further utilized in the creation of complex molecules with specific functionalities.
  • Synthesis of 4-isopropyloxazolidinones: These cyclic compounds are employed in stereocontrolled aldol reactions and alkylation reactions . Stereocontrol refers to the ability to control the spatial arrangement of atoms within a molecule, which is crucial for the desired properties of the final product.
  • Asymmetric synthesis: L-Valinol can be used in asymmetric synthesis, a technique for creating molecules with a specific chirality. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, as their effectiveness can often be highly dependent on their chirality .

It's important to note that this list is not exhaustive, and ongoing research continues to explore the potential of L-valinol in various synthetic applications.

Other Research Applications

Beyond organic synthesis, L-Valinol finds applications in other areas of scientific research, such as:

  • Biochemistry: Studies have explored the potential of L-valinol as a substrate for enzymes involved in various metabolic pathways. However, this area requires further research to fully understand its role in biological systems.
  • Material Science: Research has investigated the potential use of L-valinol in the development of chiral materials with unique properties. These materials could potentially find applications in various fields, including drug delivery and electronics.

L-Valinol is primarily produced from the abundant S-isomer of valine []. Due to this, L-Valinol exists almost exclusively as the S-isomer, also referred to as the L-isomer []. This chirality makes L-Valinol a valuable building block in the synthesis of other chiral molecules []. L-Valinol finds application in scientific research, particularly in the preparation of chiral oxazolines, which are used as ligands in asymmetric catalysis [].


Molecular Structure Analysis

L-Valinol has the molecular formula C5H13NO. Its structure features a central carbon chain with a methyl group attached at the second carbon, an amino group (NH2) at the second carbon, and a hydroxyl group (OH) at the first carbon []. The key feature of the molecule is the presence of a chiral center at the second carbon. This chiral center gives rise to two stereoisomers, the L-isomer and the D-isomer. However, as mentioned earlier, L-Valinol is predominantly found in the L-configuration due to its derivation from S-valine [].


Chemical Reactions Analysis

The primary application of L-Valinol in scientific research is its use as a precursor for chiral oxazolines. Several methods exist for this conversion, including:

  • Reaction with carboxylic acids: L-Valinol can react with various carboxylic acids under specific conditions (e.g., presence of dehydrating agents) to form chiral oxazolines. The reaction scheme can be represented as follows []:
L-Valinol + RCOOH -> (S)-4-(aminomethyl)-2-oxazoline-5(4H)-one + H2O

(Where R represents an alkyl or aryl group)

  • Cyclization with formamide: L-Valinol can cyclize with formamide under acidic conditions to form chiral oxazolines. The balanced equation for this reaction is not readily available in the scientific literature.

Physical And Chemical Properties Analysis

  • Melting Point: 30-36 °C (literature values vary) [].
  • Boiling Point: 81-88 °C/ mmHg (literature values vary) [].
  • Solubility: Soluble in water [].
  • Stability: L-Valinol is relatively stable under normal storage conditions but can decompose at high temperatures.
  • Other properties: Refractive index data is available in various sources [, ].

L-Valinol is classified as a mild irritant. It can cause skin and eye irritation upon contact []. Safety precautions such as wearing gloves and eye protection are recommended when handling L-Valinol.

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 52 companies with hazard statement code(s):;
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2026-48-4

Wikipedia

L-valinol

Dates

Modify: 2023-08-15

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